molecular formula C16H27N3O2S B2902731 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide CAS No. 1170963-20-8

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide

Cat. No. B2902731
CAS RN: 1170963-20-8
M. Wt: 325.47
InChI Key: KFNSWWGAETUOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide, also known as DPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPES is a sulfonamide compound that is used as a reagent in organic synthesis and has shown promising results in scientific research.

Mechanism of Action

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes. This compound binds to the active site of these enzymes, preventing them from functioning properly. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH of the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect the nervous system. This compound has also been found to induce apoptosis in cancer cells, which can lead to cell death and potentially inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and has a low toxicity. However, this compound has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide, including its use as a fluorescent probe for detecting metal ions in biological systems, its potential as an inhibitor for other enzymes, and its use in combination with other compounds for cancer treatment. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound in various fields.

Synthesis Methods

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine, followed by the reaction with ethyl chloroacetate and then the reaction with sodium sulfite. The final product is obtained through the reaction of the intermediate compound with sulfamic acid.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide has been used in scientific research for various applications, including as a reagent in organic synthesis, a fluorescent probe for detecting metal ions, and as an inhibitor for enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-4-22(20,21)17-13-16(19-11-5-6-12-19)14-7-9-15(10-8-14)18(2)3/h7-10,16-17H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNSWWGAETUOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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